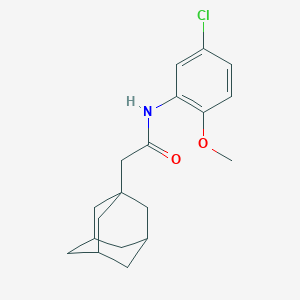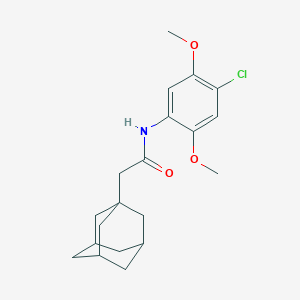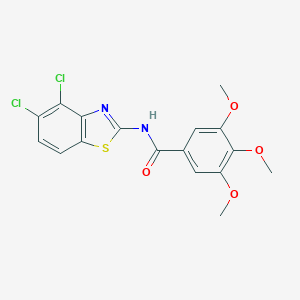![molecular formula C22H15ClN2O4 B251309 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the late 1990s and has since gained popularity in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 works by activating PPAR delta, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPAR delta increases the production of enzymes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved endurance. Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, further contributing to its potential therapeutic benefits.
Biochemical and Physiological Effects
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been shown to have several biochemical and physiological effects, including increased energy production, improved endurance, reduced inflammation, and improved insulin sensitivity. These effects are thought to be mediated through the activation of PPAR delta and the subsequent regulation of genes involved in energy metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in lab experiments is its specificity for PPAR delta, which allows for targeted activation of this protein and the subsequent regulation of genes involved in energy metabolism. Additionally, its synthetic nature allows for precise control over dosage and administration. However, one limitation of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 is its potential for off-target effects, which may lead to unintended consequences and require careful monitoring.
Future Directions
There are several future directions for the research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516, including further exploration of its potential therapeutic applications in cancer treatment and metabolic disorders. Additionally, there is a need for more studies on the long-term effects of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 use, particularly in athletes and other individuals who may use it for performance enhancement. Finally, there is a need for more research on the safety and efficacy of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in human subjects, as most of the current studies have been conducted in animal models.
Synthesis Methods
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 involves several steps, including the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a carboxamide group. The final product is then purified through recrystallization.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and improve cardiovascular performance by activating PPAR delta, a protein involved in energy metabolism. In cancer treatment, it has been found to inhibit tumor growth by inducing apoptosis, or programmed cell death, in cancer cells. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
properties
Molecular Formula |
C22H15ClN2O4 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN2O4/c1-12-2-6-18-17(8-12)25-22(29-18)14-3-5-15(23)16(9-14)24-21(26)13-4-7-19-20(10-13)28-11-27-19/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
VUCBJMCPKPFVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)